
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Dimethoxy-3,4-dihydroisoquinoline is a structural motif in a wide range of both biologically active natural products and pharmaceutical compounds . It’s been used in the synthesis of various compounds, including α-cyano-THIQ, a monoamine oxidase inhibitor .
Synthesis Analysis
A mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-3,4-dihydroisoquinoline involves a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions .Chemical Reactions Analysis
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of various sulfonyl derivatives, including those related to the query compound, has been explored to understand their structural characteristics and interactions. For instance, the synthesis and characterization of gliquidone, a compound with similar sulfonyl and isoquinoline structures, highlighted the importance of intramolecular and intermolecular hydrogen bonds in forming stable structures, which could be pertinent in the development of new compounds with similar frameworks (Gelbrich, Haddow, & Griesser, 2011).
Pharmacological Profiles
- Research on isoquinoline derivatives has shown their potential in various pharmacological applications. A study on 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, closely related to the query compound, revealed their anticonvulsant effects in animal models, suggesting a new avenue for therapeutic intervention in epilepsy (Gitto et al., 2009).
Chemical Reactivity and Applications
- The chemical reactivity of similar compounds has been utilized in synthesizing novel structures with potential therapeutic applications. For example, the synthesis of novel annulated dihydroisoquinoline heterocycles demonstrated the versatility of these compounds in creating new chemical entities with potential for drug development (Saleh et al., 2020).
Analytical and Biochemical Studies
- In the field of analytical and biochemical research, derivatives of the query compound have been used to study their interactions with biological molecules. The elucidation of metabolic pathways and the identification of multiple metabolites of almorexant, a dual orexin receptor antagonist, provided insights into the disposition, metabolism, and elimination of tetrahydroisoquinoline derivatives in humans (Dingemanse et al., 2013).
properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O5S/c1-5-7-16(8-6-2)21(24)22-10-12-29(25,26)23-11-9-17-13-19(27-3)20(28-4)14-18(17)15-23/h13-14,16H,5-12,15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJVSXLMZVWOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2725783.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2725784.png)

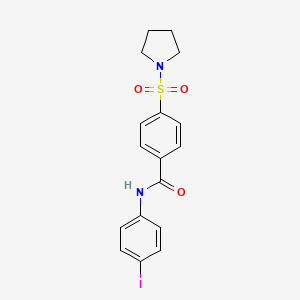
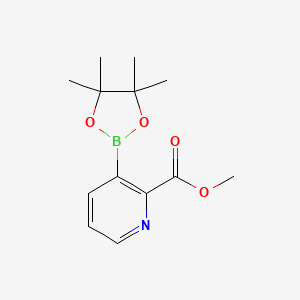
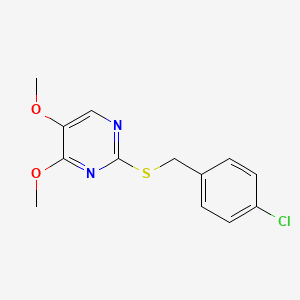
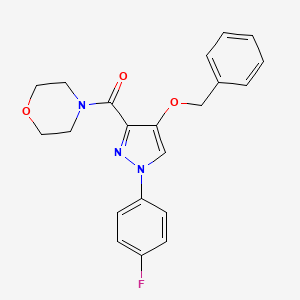
![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2725792.png)
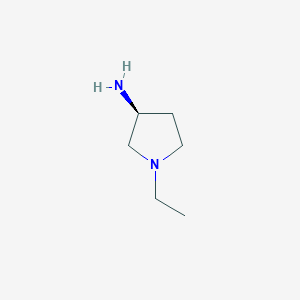
![4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2725798.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide](/img/structure/B2725799.png)

![1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2725803.png)
![3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B2725804.png)